

Reducing carbon incorporation from Trimethylgallium in GaN

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Compound of Interest

Compound Name: Trimethylgallium

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Technical Support Center: GaN Growth Troubleshooting Guide & FAQs for Reducing Carbon Incorporation from Trimethylgallium (TMG)

This technical support center provides researchers and scientists with practical troubleshooting guidance and frequently asked questions to minimize carbon incorporation in Gallium Nitride (GaN) grown by Metal-Organic Chemical Vapor Deposition (MOCVD) using **Trimethylgallium** (TMG) as the gallium precursor.

Frequently Asked Questions (FAQs)

Q1: Why is carbon incorporation a concern in GaN epitaxial layers?

Carbon is a common unintentional impurity in GaN grown via MOCVD, primarily originating from the metal-organic precursors like TMG.[1][2] In n-type GaN, carbon typically substitutes on a nitrogen site (CN), acting as a deep acceptor.[3] This creates compensation centers that can trap free electrons, leading to reduced conductivity, higher leakage currents, and degraded performance in high-power and high-frequency electronic devices.[3] It can also be associated with yellow luminescence, a broad defect-related emission peak often observed in GaN.[4][5]

Q2: What are the primary chemical pathways for carbon incorporation from TMG?

During MOCVD growth, TMG ($\text{Ga}(\text{CH}_3)_3$) thermally decomposes. The primary pathway for carbon incorporation involves the adsorption and incomplete removal of methyl (CH_3) groups from the GaN growth surface.^{[6][7]} The decomposition of TMG produces highly reactive methyl radicals.^[6] If these radicals are not effectively removed, for example by reacting with hydrogen to form stable methane (CH_4), they can be incorporated into the GaN lattice.^[1] The process is complex and involves both gas-phase reactions and surface chemistry.^{[8][9]}

Q3: What is the typical range of carbon concentration in GaN grown with TMG?

The carbon concentration ($[\text{C}]$) can vary significantly depending on the MOCVD reactor design and growth conditions. Concentrations can range from as low as $7.3 \times 10^{14} \text{ cm}^{-3}$ under highly optimized conditions to well over $1.0 \times 10^{18} \text{ cm}^{-3}$ in layers grown at very high growth rates or under non-ideal conditions.^{[10][11][12]}

Q4: How does the choice of carrier gas (Hydrogen vs. Nitrogen) affect carbon incorporation?

The carrier gas plays a crucial role in TMG decomposition and impurity incorporation.

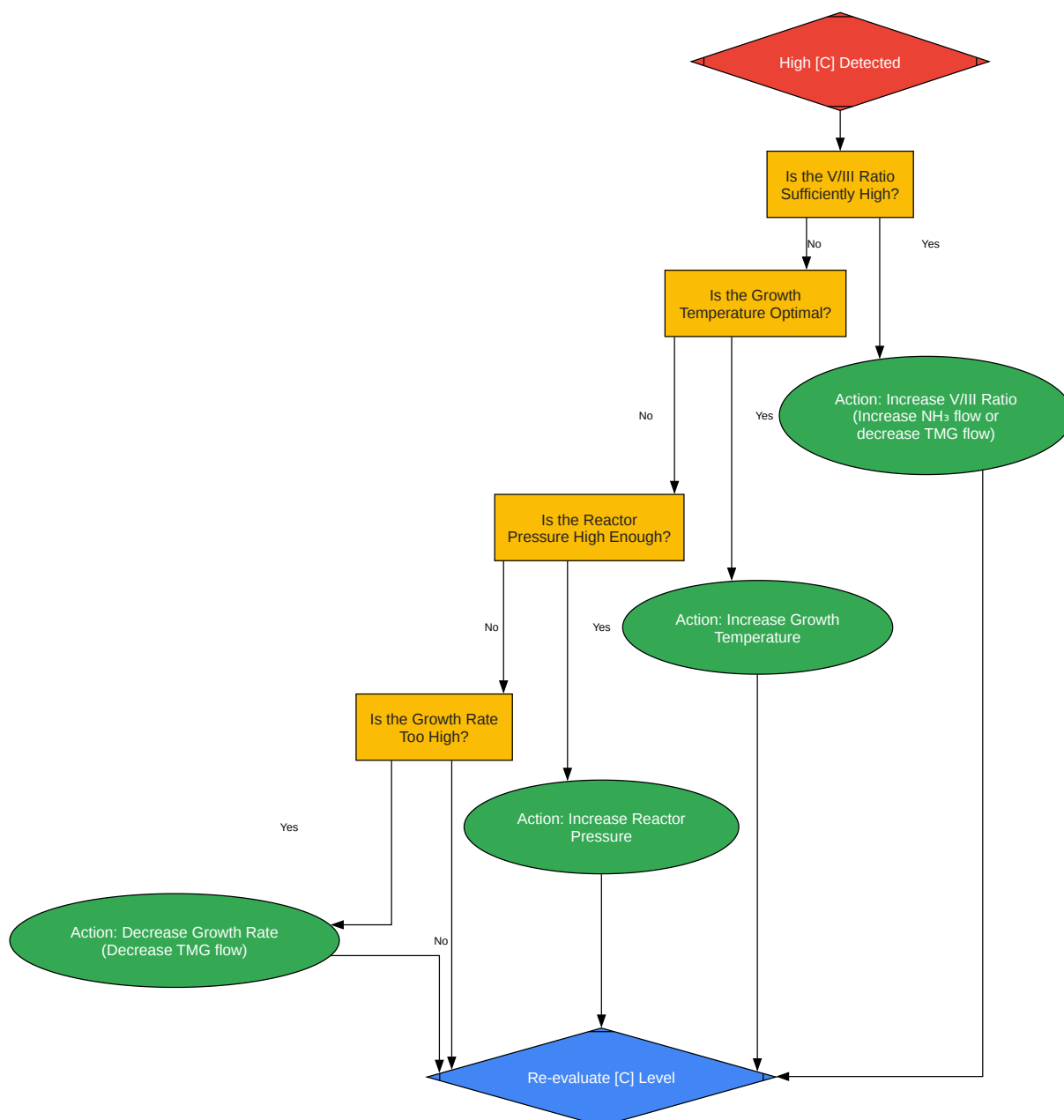
- **Hydrogen (H_2):** H_2 is indispensable for the efficient decomposition of TMG through hydrogenolysis.^[8] It actively reacts with methyl radicals to form methane (CH_4), a stable molecule that is less likely to incorporate into the film, thereby reducing carbon concentration.^[1] However, some studies have noted that H_2 can inhibit NH_3 dissociation, potentially leading to more nitrogen vacancies which can enhance carbon incorporation.^[13]
- **Nitrogen (N_2):** Using N_2 as a carrier gas can sometimes lead to lower carbon incorporation compared to H_2 under certain conditions, particularly at high temperatures.^[8] However, the decomposition of TMG in N_2 occurs via homolytic fission at higher temperatures than hydrogenolysis, which can alter the incorporation pathways.^[8]

Troubleshooting Guide

This section addresses common problems encountered during GaN growth related to high carbon concentration.

Problem: My GaN layer has a high carbon concentration, confirmed by SIMS analysis. What are the first parameters I should check and adjust?

High carbon levels are typically linked to several key growth parameters. The following troubleshooting workflow can help diagnose and resolve the issue.



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Fig. 1: Troubleshooting workflow for high carbon in GaN.

1. V/III Ratio:

- Issue: A low V/III ratio (the molar flow rate of the Group V precursor, NH_3 , to the Group III precursor, TMG) is a primary cause of high carbon incorporation. With insufficient active nitrogen species on the surface, carbon atoms from TMG are more likely to occupy nitrogen lattice sites.
- Solution: Increase the V/III ratio. This can be achieved by increasing the ammonia (NH_3) flow rate or decreasing the TMG flow rate.^{[3][5][14]} A higher ammonia molar flow, when normalized for growth rate, is a strong predictor of lower carbon incorporation.^{[11][12]}

2. Growth Temperature:

- Issue: Growth temperature influences both TMG decomposition and the desorption of carbon-containing species from the surface. Low temperatures can lead to incomplete decomposition of TMG and reduced surface mobility, trapping carbon.^{[15][16]}
- Solution: Increase the growth temperature. Higher temperatures (typically $>1000^\circ\text{C}$) enhance the cracking of NH_3 , increase the desorption rate of methyl groups from the surface, and promote the formation of stable CH_4 , all of which reduce carbon levels.^{[3][12][15]}

3. Reactor Pressure:

- Issue: Lower reactor pressure can increase carbon incorporation.^{[5][15]} This is often attributed to changes in gas flow dynamics and residence time of precursors near the growth surface.
- Solution: Increase the reactor pressure. Operating at higher pressures (e.g., moving from 100 Torr to 200 Torr or higher) generally suppresses carbon incorporation.^{[2][3][5]}

4. Growth Rate:

- Issue: Carbon concentration is often positively correlated with the GaN growth rate.^{[1][2]} A faster growth rate, driven by a higher TMG flow, provides more carbon-containing precursors

to the surface and can kinetically limit the complete removal of methyl groups before they are overgrown.

- Solution: Decrease the growth rate by reducing the TMG flow. While this may reduce throughput, it is a very effective way to achieve lower carbon concentrations.[\[3\]](#)[\[12\]](#)

Quantitative Data on Growth Parameters

The following tables summarize the impact of key growth parameters on carbon concentration ([C]) as reported in various studies.

Table 1: Effect of V/III Ratio and Reactor Pressure

Parameter	Condition	Resulting [C] (cm ⁻³)	Notes
V/III Ratio	Increasing the ratio	Decreases	A higher availability of active nitrogen reduces the probability of C occupying N sites. [3] [14]
Reactor Pressure	100 Torr	7 x 10 ¹⁶	Increasing pressure reduces carbon concentration. [5]
200 Torr	3 x 10 ¹⁶	Data from a study on p-i-n photodetectors. [5]	

Table 2: Effect of Growth Rate and Substrate Offcut Angle

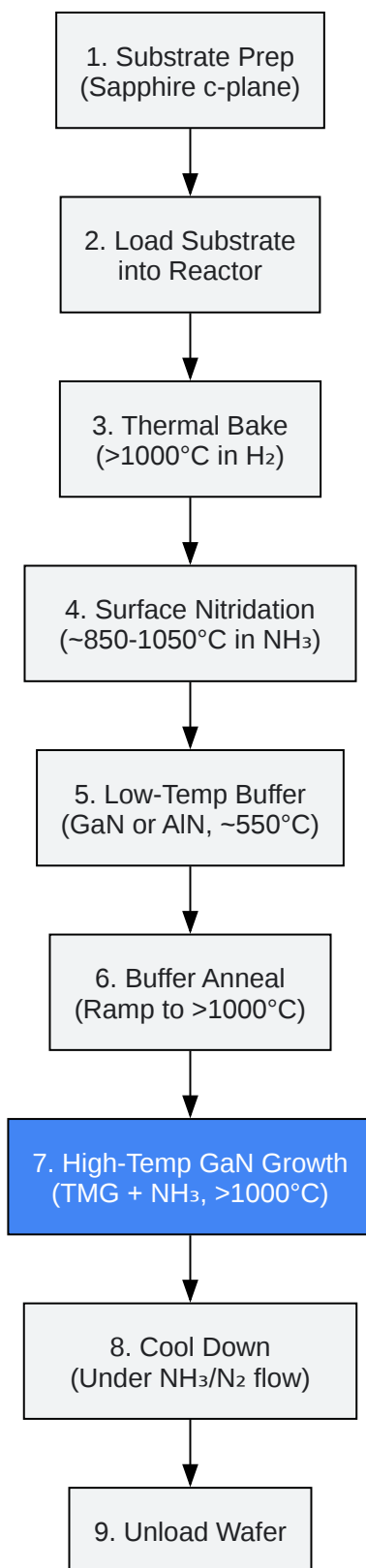
Growth Method	Substrate Offcut Angle	Growth Rate ($\mu\text{m/hr}$)	Resulting [C] (cm^{-3})
C-MOCVD	0.3°	17.26	$\sim 1.1 \times 10^{18}$
LA-MOCVD**	4.0°	9.78	$\sim 1.3 \times 10^{16}$
C-MOCVD	4.0°	15.25	$\sim 5.1 \times 10^{16}$

*C-MOCVD: Conventional MOCVD. **LA-MOCVD: Laser-Assisted MOCVD. Data demonstrates that increasing the substrate offcut angle can significantly suppress carbon incorporation, especially at high growth rates.[\[10\]](#)[\[11\]](#)

Experimental Protocols

Protocol 1: General MOCVD Procedure for Low-Carbon GaN

This protocol outlines a baseline methodology for growing high-purity GaN on a sapphire substrate in a standard MOCVD reactor.



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Fig. 2: Experimental workflow for MOCVD growth of GaN.

- **Substrate Preparation:** Start with a c-plane sapphire substrate. Perform a standard solvent clean (e.g., acetone, isopropanol) followed by a deionized water rinse and nitrogen blow-dry.
- **Reactor Loading:** Load the substrate onto the susceptor in the MOCVD reactor.
- **Thermal Bake:** Heat the substrate to a high temperature (e.g., 1050°C) in a hydrogen (H₂) carrier gas environment for several minutes to clean the surface.
- **Nitridation:** Expose the substrate surface to ammonia (NH₃) at a high temperature to form a thin AlN layer, which facilitates subsequent GaN growth.
- **Buffer Layer Growth:** Cool the substrate to a low temperature (e.g., 500-600°C) and deposit a thin (20-30 nm) GaN or AlN buffer layer. This layer is crucial for accommodating the lattice mismatch between GaN and sapphire.
- **Annealing:** Ramp the temperature back up to the main growth temperature (e.g., 1020-1050°C). This step recrystallizes the low-temperature buffer layer.
- **High-Temperature GaN Growth:** Introduce TMG and NH₃ into the reactor to grow the main GaN layer. To minimize carbon:
 - **Temperature:** Maintain a high growth temperature (>1000°C).[\[12\]](#)
 - **Pressure:** Use a moderate to high reactor pressure (e.g., 200-700 Torr).[\[5\]](#)[\[17\]](#)
 - **V/III Ratio:** Employ a high V/III ratio, typically >1000.[\[3\]](#)
 - **Carrier Gas:** Use H₂ as the primary carrier gas to promote the removal of methyl groups.
[\[8\]](#)
- **Cool-down:** After the growth is complete, terminate the TMG flow and cool the reactor under an NH₃ and/or N₂ ambient to prevent GaN decomposition.
- **Characterization:** Analyze the grown film for carbon concentration using Secondary Ion Mass Spectrometry (SIMS).

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